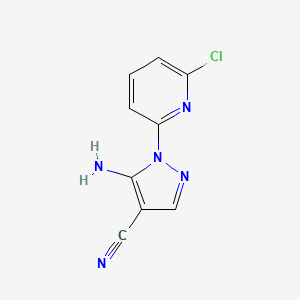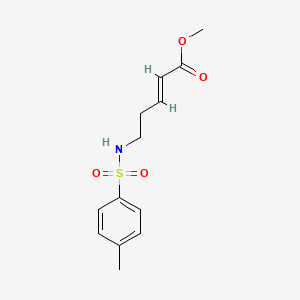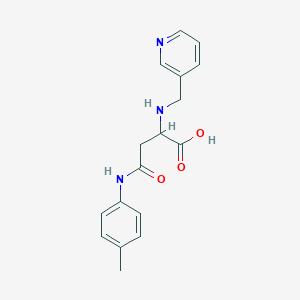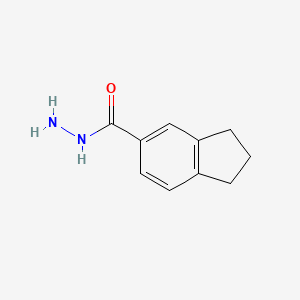
2,3-ジヒドロ-1H-インデン-5-カルボヒドラジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3-dihydro-1H-indene-5-carbohydrazide” is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2,3-dihydro-1H-indene-5-carbohydrazide” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical and Chemical Properties Analysis
The physical and chemical properties of “2,3-dihydro-1H-indene-5-carbohydrazide” include a molecular weight of 176.22 . More detailed properties can be found in the related documents .科学的研究の応用
- DDR1 キナーゼ阻害: 2,3-ジヒドロ-1H-インデン-5-カルボヒドラジド誘導体は、ディスコイジン ドメイン レセプター 1 (DDR1) キナーゼの阻害剤としての可能性について調査されています。 例えば、化合物 7c は、IC50 値が 5.6 nM で DDR1 を強力に阻害することが示されました .
医薬品化学と創薬
作用機序
Target of Action
The primary target of 2,3-dihydro-1H-indene-5-carbohydrazide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are the most abundant components in the extracellular matrix .
Mode of Action
2,3-dihydro-1H-indene-5-carbohydrazide interacts with DDR1, binding with high affinity . This binding suppresses the kinase activity of DDR1, inhibiting collagen-induced DDR1 signaling . The interaction between 2,3-dihydro-1H-indene-5-carbohydrazide and DDR1 results in the inhibition of epithelial mesenchymal transition .
Biochemical Pathways
The binding of 2,3-dihydro-1H-indene-5-carbohydrazide to DDR1 affects several biochemical pathways. The inhibition of DDR1 signaling disrupts the normal function of the extracellular matrix, which plays a crucial role in cell adhesion, differentiation, migration, and proliferation .
Pharmacokinetics
The compound’s interaction with ddr1 suggests that it is able to reach its target in the body
Result of Action
The result of 2,3-dihydro-1H-indene-5-carbohydrazide’s action is the suppression of DDR1 signaling, leading to the inhibition of epithelial mesenchymal transition . This can suppress the formation of pancreatic cancer cells .
Action Environment
The action of 2,3-dihydro-1H-indene-5-carbohydrazide is influenced by the environment within the body. Factors such as the presence of collagens, the state of the extracellular matrix, and the specific characteristics of the cellular environment can all impact the efficacy and stability of 2,3-dihydro-1H-indene-5-carbohydrazide .
特性
IUPAC Name |
2,3-dihydro-1H-indene-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-12-10(13)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUMZGWCYRPUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
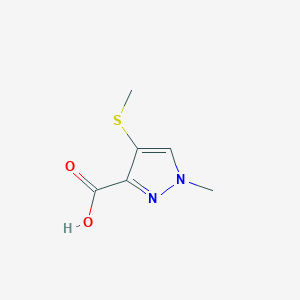
![N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide](/img/structure/B2562319.png)
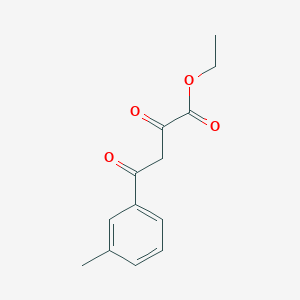
![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2562321.png)
![(2E)-3-(dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B2562324.png)
![(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2562325.png)

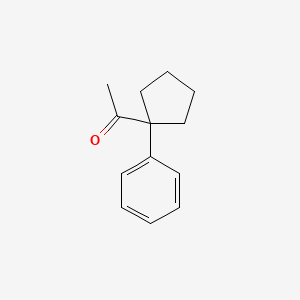

![1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2562333.png)

